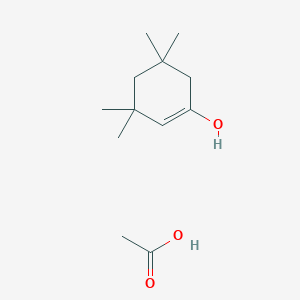
Acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol is a compound that combines the properties of acetic acid and a cyclohexenol derivative. This compound is of interest due to its unique structure, which includes a cyclohexene ring with four methyl groups and an acetic acid moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol typically involves the reaction of 3,3,5,5-tetramethylcyclohexen-1-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction proceeds via esterification, where the hydroxyl group of the cyclohexenol reacts with the acetic anhydride or acetyl chloride to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the reaction. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The cyclohexenol moiety may interact with hydrophobic pockets in proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;3,3,5-trimethylcyclohexyl ester: Similar structure but with one less methyl group.
Cyclohexyl acetate: Lacks the additional methyl groups and the double bond in the ring.
Benzyl acetate: Contains a benzene ring instead of a cyclohexene ring.
Uniqueness
Acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol is unique due to its highly substituted cyclohexene ring, which imparts distinct steric and electronic properties. This makes it more resistant to certain reactions and provides unique interactions with biological targets compared to less substituted analogs.
Eigenschaften
CAS-Nummer |
56763-68-9 |
|---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-9(2)5-8(11)6-10(3,4)7-9;1-2(3)4/h5,11H,6-7H2,1-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
UURXAYWDQOEWHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC1(CC(=CC(C1)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



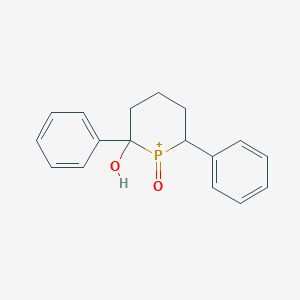
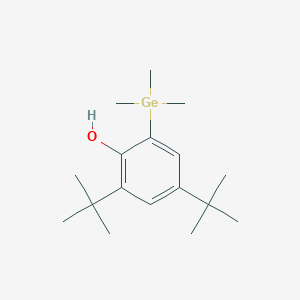

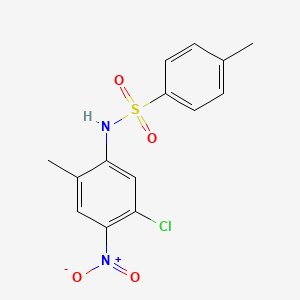



![S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate](/img/structure/B14630352.png)

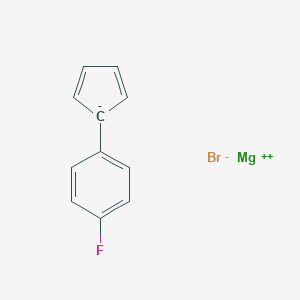
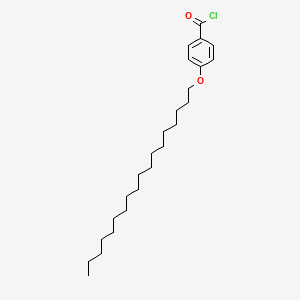
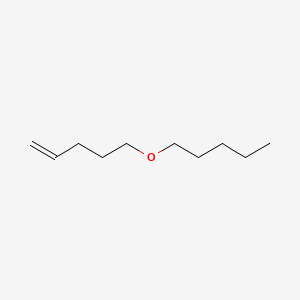
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
